molecular formula C14H12N2O3S B12528529 Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- CAS No. 651749-14-3

Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]-

Katalognummer: B12528529
CAS-Nummer: 651749-14-3
Molekulargewicht: 288.32 g/mol
InChI-Schlüssel: DTCUORJOLDXQAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- is a complex organic compound that features a benzoic acid moiety linked to an imidazolidinyl group with a thienyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- typically involves multi-step organic reactions. One common method includes the reaction of benzoic acid derivatives with thienyl-substituted imidazolidinones under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-pressure systems to optimize the reaction conditions. The use of catalysts like palladium or rhodium complexes can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, imidazolidines, and various substituted benzoic acid derivatives .

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The compound’s structure allows it to bind to active sites, altering the function of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- stands out due to its unique combination of a benzoic acid moiety with a thienyl-substituted imidazolidinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

651749-14-3

Molekularformel

C14H12N2O3S

Molekulargewicht

288.32 g/mol

IUPAC-Name

3-(2-oxo-3-thiophen-2-ylimidazolidin-1-yl)benzoic acid

InChI

InChI=1S/C14H12N2O3S/c17-13(18)10-3-1-4-11(9-10)15-6-7-16(14(15)19)12-5-2-8-20-12/h1-5,8-9H,6-7H2,(H,17,18)

InChI-Schlüssel

DTCUORJOLDXQAN-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C(=O)N1C2=CC=CC(=C2)C(=O)O)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.